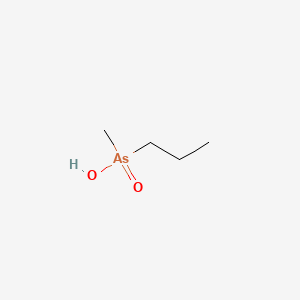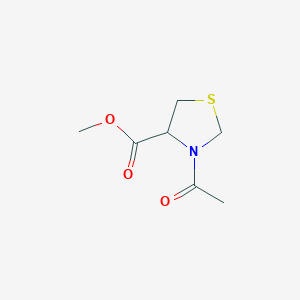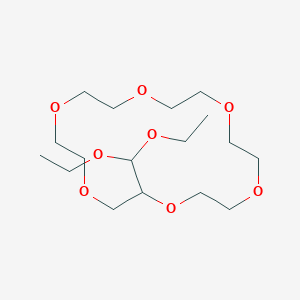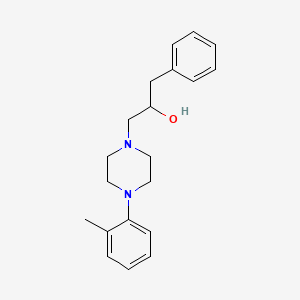![molecular formula C21H44O3Si B14448193 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid CAS No. 77744-43-5](/img/structure/B14448193.png)
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is a derivative of pentadecanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, making it a valuable tool in various chemical reactions and processes.
Méthodes De Préparation
The synthesis of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid typically involves the reaction of pentadecanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature to 80°C. The use of imidazole helps in the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Analyse Des Réactions Chimiques
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Applications De Recherche Scientifique
15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for alcohols, it helps in the selective modification of molecules without interfering with other functional groups.
Biology: It is used in the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: The compound is used in the development of pharmaceuticals, where protecting groups are essential for the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is highly resistant to hydrolysis under basic conditions but can be easily removed under acidic conditions or by fluoride ions. This selective stability allows for the controlled protection and deprotection of hydroxyl groups in complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid include:
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to solvolysis.
Tetrahydropyranyl (THP) ethers: Useful for protecting alcohols but require harsher conditions for removal.
tert-Butyldiphenylsilyl (TBDPS) ethers: More sterically hindered and provide greater stability than TBDMS ethers.
This compound stands out due to its balance of stability and ease of removal, making it a preferred choice in many synthetic applications.
Propriétés
Numéro CAS |
77744-43-5 |
|---|---|
Formule moléculaire |
C21H44O3Si |
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
15-[tert-butyl(dimethyl)silyl]oxypentadecanoic acid |
InChI |
InChI=1S/C21H44O3Si/c1-21(2,3)25(4,5)24-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20(22)23/h6-19H2,1-5H3,(H,22,23) |
Clé InChI |
CFTVMEAQFKKILW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)

![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)



![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

